molecular formula C8H12O2 B8805575 (1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid

(1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B8805575
M. Wt: 140.18 g/mol
InChI Key: JESWDXIHOJGWBP-JEAXJGTLSA-N
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Patent
US05266728

Procedure details

107 g (1.63 mol) of potassium hydroxide (85%) and 85.7 g (542 mmol) of potassium permanganate were dissolved in 380 ml of water, and 37.9 g (271 mmol) of crude 2-norbornanecarboxylic acid in 380 ml of petroleum ether was added dropwise on ice cooling. After heating and refluxing for eight hours, the mixture was stirred at room temperature for 18 hours. The reaction mixture was slowly added to 544 ml of 6N sulfuric acid, to obtain acidified mixture, then 272 ml of an aqueous solution of 62.2 g of sodium bisulfite was added, and the mixture was stirred at room temperature for one hour. After the reaction mixture was extracted with ethyl acetate (200 ml×4), the extract was dried over anhydrous magnesium sulfate. The extract was filtered, the solvent was distilled off and 38.5 g of crude 2-hydroxy-2-norbornanecarboxylic acid was obtained. Crude yield: 92%.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
85.7 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
380 mL
Type
solvent
Reaction Step Two
Quantity
544 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
272 mL
Type
reactant
Reaction Step Four
Quantity
62.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Mn]([O-])(=O)(=O)=O.[K+].[CH:9]12[CH2:15][CH:12]([CH2:13][CH2:14]1)[CH2:11][CH:10]2[C:16]([OH:18])=[O:17].S(=O)(=O)(O)[OH:20].S(=O)(O)[O-].[Na+]>O>[OH:20][C:10]1([C:16]([OH:18])=[O:17])[CH2:11][CH:12]2[CH2:15][CH:9]1[CH2:14][CH2:13]2 |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
85.7 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
380 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
37.9 g
Type
reactant
Smiles
C12C(CC(CC1)C2)C(=O)O
Name
petroleum ether
Quantity
380 mL
Type
solvent
Smiles
Step Three
Name
Quantity
544 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
aqueous solution
Quantity
272 mL
Type
reactant
Smiles
Name
Quantity
62.2 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for eight hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
to obtain
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
After the reaction mixture was extracted with ethyl acetate (200 ml×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The extract was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1(C2CCC(C1)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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